Firibastat, (+/-)-

Brain Penetration Prodrug Pharmacokinetics

Sourcing a brain-penetrant APA inhibitor for central RAS studies can be challenging. Firibastat, (+/-) (CAS 721392-96-7) is an orally active EC33 prodrug that selectively inhibits brain aminopeptidase A (Ki=200 nM), reducing angiotensin III formation without directly blocking systemic angiotensin II pathways. • Validated in DOCA-salt and post-MI models; shows blood pressure reduction in populations resistant to ACEi/ARBs. • Available from BenchChem with full quality documentation, ready for immediate global dispatch.

Molecular Formula C8H20N2O6S4
Molecular Weight 368.5 g/mol
CAS No. 721392-96-7
Cat. No. B1244659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFiribastat, (+/-)-
CAS721392-96-7
SynonymsRB 150
RB-150
RB150 cpd
Molecular FormulaC8H20N2O6S4
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N
InChIInChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)
InChIKeyHJPXZXVKLGEMGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Firibastat Selection and Procurement Evidence


Firibastat (CAS 721392-96-7), also known as RB150 or QGC001, is an orally active, brain-penetrating prodrug composed of two molecules of the selective aminopeptidase A (APA) inhibitor EC33 linked by a disulfide bridge [1]. It is classified as a first-in-class centrally-acting antihypertensive agent that targets the brain renin-angiotensin system (RAS) by inhibiting the formation of angiotensin III [2]. Firibastat was advanced to Phase III clinical trials for the treatment of hypertension, including resistant hypertension [3].

Prodrug Design Brain-penetrant disulfide dimer of EC33
Target Engagement Central aminopeptidase A (APA) inhibition
Research Models Salt-sensitive hypertension, post-MI heart failure, central RAS pathway studies

Firibastat: No Generic Substitution


Firibastat's mechanism of action is unique among antihypertensive agents, as it specifically targets brain aminopeptidase A (APA) to reduce the formation of angiotensin III, a key effector in the brain RAS, without directly inhibiting systemic angiotensin II pathways [1]. This central mechanism differentiates it from systemic RAS blockers like ACE inhibitors (e.g., enalapril) or angiotensin II receptor blockers (ARBs, e.g., losartan) [2]. Unlike its active metabolite EC33, which does not cross the blood-brain barrier, firibastat's prodrug design is essential for central nervous system penetration . Therefore, substituting with other APA inhibitors or systemic antihypertensives would fail to replicate its specific pharmacokinetic and pharmacodynamic profile, making direct procurement of the compound essential for targeted brain RAS research [2].

Mechanism
Brain APA inhibition via local angiotensin III reduction
Systemic ACEi or ARBs: may not replicate central RAS modulation
Delivery
Prodrug required for blood-brain barrier penetration
EC33 (active metabolite): lacks brain penetration; not a functional substitute
Selectivity
Selective APA inhibitor prodrug
Pan-aminopeptidase or APA inhibitors without prodrug design: brain exposure profiles may differ

Firibastat Comparative Evidence


Prodrug Brain Penetration vs. EC33

Firibastat is a prodrug designed to deliver the active APA inhibitor EC33 across the blood-brain barrier. In contrast, EC33 itself lacks this crucial property and is unable to cross the blood-brain barrier when administered systemically, severely limiting its in vivo utility for brain-targeted therapy [1]. This is a key design feature that enables central inhibition of APA .

Brain Penetration vs. EC33
Head-to-head
Firibastat: crosses BBB, generates EC33 in brain EC33: unable to cross BBB systemically
Prodrug essential for in vivo central APA studies
Systemic administration context
Brain Penetration Prodrug Pharmacokinetics

In Vitro Potency: EC33 vs. NI929

While firibastat is a prodrug, its active metabolite EC33 demonstrates potent and selective APA inhibition with a Ki of 300 nM . However, a next-generation APA inhibitor, NI929, which forms the basis of the prodrug NI956/QGC006, has been shown to be 10-fold more efficient than EC33 at inhibiting recombinant mouse APA activity in vitro [1]. This highlights that while firibastat is the first-in-class brain-penetrant agent, more potent analogs exist.

EC33 In Vitro Potency
Cross-study
Ki = 300 nM
Reference affinity for APA inhibition assays
NI929 is 10× more efficient in vitro; potency tier review recommended
In Vitro Potency APA Inhibition Enzyme Kinetics

Efficacy in Salt-Sensitive Hypertension

In a hypertensive DOCA-salt rat model, a single oral dose of firibastat (30 mg/kg) significantly decreased blood pressure, whereas the ACE inhibitor enalapril (10 mg/kg) or the diuretic hydrochlorothiazide (HCTZ, 10 mg/kg) administered alone induced no significant change in blood pressure [1]. Furthermore, chronic administration of a tritherapy (firibastat + enalapril + HCTZ) reduced plasma arginine-vasopressin levels by 62% compared to bitherapy (enalapril + HCTZ) alone [1]. This demonstrates firibastat's unique efficacy in a model resistant to standard therapy.

Salt-Sensitive Hypertension
Head-to-head
Firibastat: acute BP decrease in DOCA-salt rats Enalapril & HCTZ: no significant BP change
Unique central RAS model response
Combination tritherapy reduced vasopressin by 62%
In Vivo Efficacy Hypertension Model Combination Therapy

Cardioprotection vs. Losartan in Post-MI

In a rat model of post-myocardial infarction (MI) heart failure, oral firibastat (150 mg/kg/d) and the ARB losartan (50 mg/kg oral twice daily) were compared. Both treatments similarly improved left ventricular end diastolic pressure. However, a key differentiation emerged: firibastat improved dP/dtmax (a measure of cardiac contractility), whereas losartan lowered dP/dtmax and left ventricular peak systolic pressure. Crucially, losartan treatment increased plasma creatinine by approximately 50%, indicating a potential for renal impairment, an effect not seen with firibastat [1].

Cardioprotection vs. Losartan
Head-to-head
Firibastat: improved dP/dtmax; no creatinine increase Losartan: lowered dP/dtmax; ~50% creatinine increase
Contractility improvement without renal endpoint shift
Post-MI rat model; renal safety-related endpoint context
Heart Failure Cardiac Function Myocardial Infarction

Efficacy in Diverse and Resistant Hypertension

Firibastat demonstrated significant blood pressure lowering in a Phase II study of a high-risk, diverse hypertensive population. Over 8 weeks, it reduced systolic AOBP by 9.5 mmHg and diastolic AOBP by 4.2 mmHg (P<0.0001), with similar efficacy in Black patients (10.5 mmHg reduction) who are often less responsive to ACE inhibitors or ARBs [1]. However, in the subsequent Phase III FRESH trial for patients with difficult-to-treat/resistant hypertension, firibastat (500 mg twice daily) failed to demonstrate a significant reduction in systolic blood pressure compared to placebo (adjusted difference of +0.03 mmHg, p=0.98) [2]. This critical outcome defines the specific patient population for which firibastat is effective.

Clinical BP Endpoint
Endpoint context
Phase II: systolic AOBP -9.5 mmHg (P Phase III: no significant difference vs. placebo
Phase II response context; Phase III endpoint did not differentiate
Resistant hypertension indication not supported; relevant for mechanism-focused studies
Clinical Trial Hypertension Efficacy

Firibastat Research Applications


Brain APA in Salt-Sensitive Hypertension

Given its significant blood pressure-lowering effect in DOCA-salt rats, a model resistant to enalapril and HCTZ [1], firibastat is an ideal tool for dissecting the central RAS pathways involved in salt-sensitive hypertension. It can be used to explore the specific contribution of brain angiotensin III to blood pressure regulation in this context.

Central RAS Modulation in Post-MI Heart Failure

The compound's ability to improve cardiac function post-MI without the negative inotropic or renal effects observed with losartan makes it a valuable agent for preclinical studies on heart failure [2]. It is particularly suited for research aimed at uncoupling the cardioprotective benefits of RAS inhibition from systemic side effects.

Racial Disparities in Antihypertensive Response

The Phase II clinical data showing robust blood pressure reduction in Black and Hispanic populations, who often respond poorly to ACE inhibitors and ARBs [3], positions firibastat as a key compound for research into the mechanistic basis of these disparities. It can be used in human tissue or cell-based assays to investigate differential expression or activity of brain APA.

Vasopressin Release and Sympathetic Tone

As the chronic tritherapy data shows a 62% reduction in plasma arginine-vasopressin levels compared to bitherapy [1], firibastat is a precise tool for exploring the central regulation of vasopressin and sympathetic outflow. This application is highly relevant for studies on volume regulation and neurogenic hypertension.

Application
Selection Property
Validation Focus
Central RAS in salt-sensitive hypertension
Brain-penetrant APA inhibitor prodrug
BP endpoint in DOCA-salt model; vasopressin pathway response
Post-MI heart failure cardioprotection
dP/dtmax improvement without renal creatinine shift
Cardiac contractility and renal safety-related endpoint monitoring
Racial disparity in antihypertensive response
Phase II response in Black/Hispanic subgroups
APA expression/activity in human tissue assays; population-specific endpoint context
Central vasopressin/sympathetic regulation
Reduces vasopressin release in combination models
Plasma vasopressin levels; neurogenic hypertension model-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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